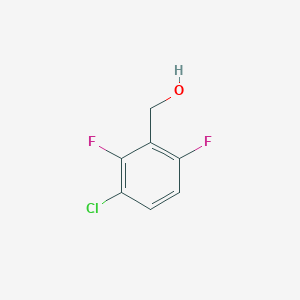

3-Chloro-2,6-difluorobenzyl alcohol

Beschreibung

Contextualization of Halogenated Benzyl (B1604629) Alcohols in Modern Organic Synthesis

Halogenated benzyl alcohols are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a hydroxymethyl (-CH₂OH) group and one or more halogen atoms. The presence and position of these halogens (fluorine, chlorine, bromine, iodine) on the aromatic ring introduce significant changes to the molecule's reactivity, lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, ortho-halogenation can influence the conformational preferences of the benzyl alcohol, leading to specific chiral structures.

In modern organic synthesis, these compounds serve as pivotal intermediates. The hydroxyl group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or it can be substituted to create ethers and esters. The C-X bond (where X is a halogen) provides a reactive site for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures. Furthermore, the benzylic position itself is reactive; for example, the alcohol can be converted into a benzyl halide, a highly useful electrophile for introducing the substituted benzyl moiety into other molecules. cymitquimica.com Methods for the synthesis of halogenated alcohols are varied, including the reduction of corresponding aldehydes and the direct chlorination of benzyl alcohols under mild, chemoselective conditions. cas.orggoogle.com Their utility is widespread, from the synthesis of agrochemicals to the development of advanced pharmaceutical agents. marvelpharm.com

Significance of 3-Chloro-2,6-difluorobenzyl Alcohol as a Key Intermediate in Academic and Industrial Research

This compound, with its specific substitution pattern of one chlorine and two fluorine atoms, is a highly valuable intermediate in both academic and industrial research settings. marvelpharm.com Its structure offers a unique combination of steric and electronic properties that chemists can exploit to build molecular complexity. The compound is typically prepared via the reduction of its corresponding aldehyde, 3-chloro-2,6-difluorobenzaldehyde. google.com

The primary significance of this compound lies in its role as a precursor to other important chemical entities. A common and critical transformation is its conversion to the corresponding benzyl bromide, 3-chloro-2,6-difluorobenzyl bromide. google.com This is often achieved by treating the alcohol with reagents like hydrobromic acid. google.com This bromide is a more reactive electrophile, readily used to introduce the 3-chloro-2,6-difluorobenzyl group into a target molecule.

Detailed research findings from patent literature highlight its specific applications:

Pharmaceutical Research (Oncology and Metabolic Diseases): In the development of novel therapeutics, this compound has been used as a starting material for the synthesis of heterocyclic inhibitors of monocarboxylate transporters (MCT1 and MCT4). google.com These transporters are implicated in the progression of diseases like cancer and type II diabetes, making their inhibitors a promising area of drug discovery. google.com A patented synthesis route explicitly details the use of this compound in the initial steps to construct these complex inhibitors. google.com

Antibacterial Agent Development: The compound serves as an intermediate in the synthesis of hygromycin derivatives. google.com Specifically, this compound is first synthesized and then converted into 3-chloro-2,6-difluorobenzyl bromide, which is then used as a building block in the subsequent synthesis of the final antibiotic compounds. google.com

These examples underscore the compound's role as a non-trivial starting material, enabling the creation of complex molecules with significant potential in medicinal chemistry.

Overview of Pivotal Research Areas Pertaining to this compound

The application of this compound is centered on its utility as a versatile building block in synthetic organic chemistry. The key research areas where this compound is predominantly featured are:

Medicinal Chemistry: As demonstrated, the most prominent application is in the synthesis of potential pharmaceuticals. Its structural motifs are incorporated into molecules targeting cancer, metabolic disorders, and bacterial infections. google.comgoogle.com The specific halogenation pattern is crucial for modulating the biological activity and pharmacokinetic properties of the final drug candidates.

Agrochemical Synthesis: While specific examples for this exact compound are less documented in the provided results, the broader class of halogenated alcohols are key intermediates in the synthesis of valuable pesticides. marvelpharm.com The structural features of this compound make it a candidate for the development of new agrochemicals.

Intermediate Synthesis: Research focuses on its efficient conversion into more reactive intermediates, such as 3-chloro-2,6-difluorobenzyl bromide. google.com Developing improved methods for these transformations is an area of practical importance for facilitating its use in multi-step syntheses.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 252004-35-6 | google.commarvelpharm.comgoogle.com |

| Molecular Formula | C₇H₅ClF₂O | google.com |

| Molecular Weight | 178.56 g/mol | google.com |

| Appearance | White Solid | google.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-chloro-2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHRZAAZABAKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CO)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373908 | |

| Record name | 3-Chloro-2,6-difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252004-35-6 | |

| Record name | 3-Chloro-2,6-difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 252004-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization Strategies and Structure Activity Relationship Sar Studies Originating from 3 Chloro 2,6 Difluorobenzyl Alcohol

Synthesis of Functionalized Derivatives Incorporating the 3-Chloro-2,6-difluorobenzyl Core

The 3-chloro-2,6-difluorobenzyl moiety is a key component in the synthesis of various heterocyclic and acyclic compounds. Its unique substitution pattern influences the chemical reactivity and ultimately the biological properties of the resulting derivatives.

The 3-chloro-2,6-difluorobenzyl group has been successfully incorporated into a variety of nitrogen-containing heterocyclic systems.

Purine (B94841) Derivatives: The synthesis of purine derivatives often involves the reaction of a substituted purine core with a benzyl (B1604629) halide. For instance, 6-chloropurine (B14466) can be reacted with various alcohols in the presence of a base to form 6-alkoxy purine derivatives. jchps.com The synthesis of more complex purine structures can be achieved from substituted pyrimidines. google.com The introduction of the 3-chloro-2,6-difluorobenzyl group can be accomplished through similar established synthetic routes, although specific examples directly utilizing 3-chloro-2,6-difluorobenzyl alcohol were not found in the provided search results. General methods for purine synthesis, however, provide a framework for how such derivatives could be prepared. jchps.comgoogle.com

Indolyl Derivatives: The synthesis of indolyl derivatives can be achieved through various methods, including the Fischer indole (B1671886) synthesis. nih.gov A palladium-catalyzed C-H activation of indole carboxylic acids with benzyl alcohols in water has been developed for the synthesis of bis(indolyl)methanes. mdpi.com This method has been shown to be effective with benzyl alcohols bearing a chloro group, suggesting its applicability for creating indolyl derivatives with the 3-chloro-2,6-difluorobenzyl moiety. mdpi.com

Quinazolinone Derivatives: Quinazolinone derivatives are commonly synthesized by the acylation of anthranilic acid, followed by cyclization. nih.gov This can involve the use of a chloro acyl chloride to form a benzoxazinone (B8607429) intermediate, which then reacts with an amine to yield the desired quinazolinone. nih.gov While specific examples using the 3-chloro-2,6-difluorobenzyl group were not detailed, the general synthetic strategies for quinazolinones are well-established and could be adapted for this purpose. nih.govorganic-chemistry.orgresearchgate.net

The conversion of benzyl alcohols to benzyl azides is a key transformation for accessing a variety of nitrogen-containing compounds, particularly triazoles, through cycloaddition reactions.

The synthesis of benzyl azides from benzyl alcohols can be achieved through a two-step process involving an initial chlorination followed by reaction with an azide (B81097) source. rsc.org A continuous-flow method for the direct azidation of alcohols using trimethylsilyl (B98337) azide (TMSN3) and a recyclable catalyst has also been reported. organic-chemistry.org Specifically, 2,6-difluorobenzyl azide has been prepared and utilized in the synthesis of rufinamide (B1680269) precursors. rsc.org

These halogenated benzyl azides are valuable precursors for the Huisgen 1,3-dipolar cycloaddition, a powerful click chemistry reaction that unites an azide with an alkyne to form a 1,2,3-triazole. wikipedia.org This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I), which affords the 1,4-regioisomer with high selectivity. wikipedia.orgorganic-chemistry.org The use of copper oxide nanoparticles has also been explored as a catalyst for this transformation. mdpi.com The 3-chloro-2,6-difluorobenzyl azide can be reacted with various alkynes to generate a library of triazole derivatives for biological screening.

The hydroxyl group of this compound allows for the straightforward synthesis of esters and ethers.

Esters: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative. A process for producing fluorine-containing benzyl esters from the corresponding benzylamines has been described. google.com In a study focused on developing new fungicides, a series of ester compounds were synthesized by reacting various acids with 3,5-dichlorobenzyl alcohol, a compound structurally related to this compound. nih.gov

Ethers: Ether synthesis can be accomplished through various methods, including the Williamson ether synthesis. A convenient method for preparing benzyl ethers involves the use of 2-benzyloxypyridine, which is activated by N-methylation in situ. beilstein-journals.orgnih.gov This method has been shown to be effective for a range of alcohols. beilstein-journals.org Another approach involves the reduction of esters to ethers, which has emerged as a viable synthetic strategy under mild conditions. arkat-usa.org

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

The systematic modification of the structure of this compound derivatives allows for the investigation of how these changes impact their biological activity.

SAR studies aim to identify the key structural features responsible for the biological effects of a molecule. The presence and position of the chloro and fluoro substituents on the benzyl ring are critical determinants of activity.

The introduction of fluorine into organic molecules can significantly alter their biological properties. scispace.com In the context of thiazole (B1198619) derivatives, the position of a chloro substituent has been shown to be crucial for antimicrobial activity. nih.gov For instance, a 2-chloro substitution resulted in activity against all tested strains, whereas a 3-chloro substitution showed a more limited spectrum of activity. nih.gov Similarly, in a series of N-substituted-3-chloro-2-azetidinones, the presence of the chloro group was noted for its contribution to the biological activity of β-lactams. mdpi.com

The three-dimensional arrangement of atoms in a molecule can have a profound effect on its biological activity. This is particularly true for molecules that can exist as stereoisomers.

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, has been observed in derivatives containing a 2,6-disubstituted benzyl group. nih.govacs.org For example, 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil, a potent antagonist of the human gonadotropin-releasing hormone receptor, exists as a pair of atropisomers that can be separated by HPLC. nih.gov The restricted rotation is due to the steric hindrance between the substituted phenyl group and the uracil (B121893) core. nih.gov The interconversion of these atropisomers was studied, and the half-life at physiological temperature was estimated to be approximately 46 minutes. nih.gov

The existence of stable or slowly interconverting atropisomers can have significant pharmacological implications, as the individual atropisomers may exhibit different potencies, selectivities, or metabolic profiles. Therefore, the consideration of stereochemistry, including the potential for atropisomerism, is a critical aspect of the SAR studies of derivatives of this compound.

Advanced Analytical Techniques for Characterization and Quantification in Chemical Research

Spectroscopic Methods for Rigorous Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular architecture of 3-Chloro-2,6-difluorobenzyl alcohol. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HR-MS), and Infrared (IR) Spectroscopy provide complementary information to piece together its precise structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Fluorine NMR where applicable)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural picture.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the alcohol proton, the benzylic methylene (B1212753) (CH₂) protons, and the two aromatic protons. The chemical shift (δ) of the alcohol proton can vary and its signal may be broad, depending on the solvent and concentration. The benzylic protons would appear as a singlet, or a triplet if coupled to the hydroxyl proton. The two aromatic protons are chemically non-equivalent and would appear as complex multiplets due to coupling with each other and with the neighboring fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum should display seven unique carbon signals, corresponding to the seven carbon atoms in the molecule. azom.com The chemical shifts are significantly influenced by the attached electronegative atoms (Cl, F, O). The carbon atoms bonded to fluorine will show large one-bond C-F coupling constants. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. azom.com

¹⁹F NMR: As the molecule contains fluorine, ¹⁹F NMR is a crucial technique. It is expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 6. These signals would likely appear as doublets of doublets due to coupling with each other and with the adjacent aromatic protons. nih.govsemanticscholar.org

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J) | Assignment |

|---|---|---|---|

| ¹H | ~7.2-7.5 | m | 2 x Ar-H |

| ¹H | ~4.7 | s or t | CH₂ |

| ¹H | Variable (e.g., ~2.0-4.0) | s (broad) or t | OH |

| ¹³C | ~150-160 | dd (¹JCF, ³JCCF) | C-F |

| ¹³C | ~120-140 | m | Ar-C |

| ¹³C | ~115-125 | d (¹JCF) | C-F |

| ¹³C | ~55-65 | t | CH₂ |

Note: The data in this table is estimated based on spectral data for analogous compounds like 3-chlorobenzyl alcohol, 2,6-difluorobenzyl alcohol, and other fluorinated compounds. semanticscholar.orgchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight Confirmation and Fragmentation Analysis

HR-MS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The monoisotopic mass of this compound (C₇H₅ClF₂O) is calculated to be 177.9997 g/mol . epa.gov

In addition to molecular weight confirmation, MS analysis reveals the fragmentation pattern of the molecule under ionization, which offers further structural proof. Key fragmentation pathways for benzyl (B1604629) alcohols typically involve the loss of the hydroxyl group or the entire hydroxymethyl group. For this specific compound, characteristic fragments would include the molecular ion (M⁺) peak cluster, showing the isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Expected Key Fragments in Mass Spectrum

| m/z Value | Possible Fragment | Formula |

|---|---|---|

| 178/180 | Molecular Ion | [C₇H₅ClF₂O]⁺ |

| 161/163 | Loss of OH | [C₇H₄ClF₂]⁺ |

| 149/151 | Loss of CH₂OH | [C₆H₂ClF₂]⁺ |

Note: The fragmentation pattern is predictive and based on common fragmentation of benzyl alcohols and halogenated aromatic compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nist.gov

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3600-3200 (broad) | O-H stretch | Alcohol |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂) |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1250-1000 | C-O stretch | Alcohol |

| ~1200-1000 | C-F stretch | Aryl-Fluoride |

Note: The wavenumber ranges are typical values for the indicated functional groups and are informed by spectral data of related compounds like 2,6-dichlorobenzyl alcohol. nist.govtheaic.org

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

HPLC is a primary technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A common approach would be reversed-phase HPLC.

A typical setup would involve:

Column : A C18 stationary phase column.

Mobile Phase : A gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water.

Detection : UV detection, likely at a wavelength where the aromatic ring absorbs, such as 254 nm.

This method allows for the separation of the main compound from any structurally related impurities. By integrating the peak areas in the chromatogram, the purity of the sample can be accurately determined. HPLC can also be scaled up for preparative purification to isolate the pure compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.orgrsc.org It is highly effective for analyzing volatile and semi-volatile compounds. shimadzu.com While benzyl alcohols can be analyzed directly, derivatization is sometimes used to improve their volatility and chromatographic behavior. nih.govnih.gov

A standard GC-MS analysis would entail:

Column : A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms).

Oven Program : A temperature gradient, starting at a lower temperature and ramping up to ensure the separation of compounds with different boiling points.

Ionization : Electron Ionization (EI) at 70 eV is standard, which generates reproducible fragmentation patterns that can be compared against spectral libraries (like NIST/Wiley) for compound identification. semanticscholar.org

GC-MS is particularly useful for identifying and quantifying trace levels of volatile impurities that may be present in the this compound sample. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-chlorobenzyl alcohol |

| 2,6-difluorobenzyl alcohol |

| 3-fluorobenzyl alcohol |

| 2,6-dichlorobenzyl alcohol |

| 2,3-difluorobenzyl alcohol |

| acetonitrile |

Electrochemical Characterization in Reaction Mechanism Studies

The electrochemical behavior of chemical compounds provides profound insights into their reaction mechanisms, particularly for redox-active species. Techniques such as cyclic voltammetry are instrumental in elucidating the intricacies of electron transfer processes, determining thermodynamic and kinetic parameters, and understanding the influence of molecular structure on reactivity. In the context of substituted benzyl alcohols, electrochemical studies are crucial for characterizing their oxidation pathways.

Cyclic Voltammetry for Redox Behavior and Kinetic Parameters

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of a species in solution. It involves scanning the potential of a working electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the analyte, including the potentials at which redox events occur and the kinetics of the electron transfer processes.

For benzyl alcohol and its derivatives, CV is primarily used to study their oxidation to the corresponding aldehydes or carboxylic acids. The standard redox potential for the oxidation of benzyl alcohol to benzaldehyde (B42025) is approximately -0.34 V versus Ag/AgCl, and to benzoic acid is -0.23 V versus Ag/AgCl. nih.govacs.org However, the actual electrooxidation often requires a much higher potential, exceeding 1.40 V versus Ag/AgCl, due to a significant overpotential. nih.govacs.org This overpotential arises from the slow kinetics of the coupled electron and proton transfer from the C-H and O-H bonds. nih.govacs.org

The presence of substituents on the benzene (B151609) ring significantly influences the redox behavior of benzyl alcohols. Electron-withdrawing groups, such as the chloro and fluoro substituents in This compound , are expected to make the oxidation more difficult, thereby increasing the oxidation potential. orientjchem.orgmdpi.com This is due to the inductive effect of the halogen atoms, which decreases the electron density at the benzylic carbon, making the removal of a hydride ion or a proton-coupled electron transfer more energetically demanding. Conversely, electron-donating groups lower the oxidation potential. orientjchem.orgmdpi.com The order of reactivity for para-substituted benzyl alcohols has been shown to be p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂. orientjchem.org

While specific cyclic voltammetry data for This compound is not extensively available in the public domain, studies on structurally similar compounds, such as 2-Chloro-6-fluorobenzyl alcohol, indicate that the electrochemical reduction of the corresponding aldehyde is a diffusion-controlled process. isroset.org This suggests that the oxidation of the alcohol would also be governed by mass transport of the analyte to the electrode surface.

Kinetic parameters for the electrochemical oxidation of substituted benzyl alcohols can also be inferred from CV data. The separation between the anodic and cathodic peak potentials (ΔEp) in a reversible system is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred. A larger ΔEp suggests a quasi-reversible or irreversible process, indicating slower electron transfer kinetics. The scan rate dependence of the peak currents can be used to determine whether the process is diffusion-controlled or adsorption-controlled. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate.

The table below provides a hypothetical representation of cyclic voltammetry data for a series of halogenated benzyl alcohols, illustrating the expected trend in oxidation potentials based on the electronic effects of the substituents.

| Compound Name | Substituents | Expected Onset Oxidation Potential (V vs. Ag/AgCl) |

| Benzyl alcohol | -H | ~1.4 |

| 4-Chlorobenzyl alcohol | 4-Cl | >1.4 |

| 2,6-Difluorobenzyl alcohol | 2,6-di-F | >1.4 |

| This compound | 3-Cl, 2,6-di-F | >1.4 (expected to be highest) |

Note: The exact oxidation potentials are dependent on experimental conditions such as the electrode material, solvent, and supporting electrolyte.

Further detailed research findings on the kinetics of the oxidation of substituted benzyl alcohols have been established through methods other than just cyclic voltammetry. For instance, the oxidation of various substituted benzyl alcohols by acidified dichromate showed that the reaction is first order with respect to both the substrate and the oxidant. orientjchem.org The study also calculated thermodynamic parameters, which, along with the kinetic data, support a proposed reaction mechanism. orientjchem.org The activation enthalpies and entropies for the oxidation of a series of benzyl alcohols were found to be linearly related. orientjchem.org Such studies provide valuable kinetic parameters that complement the insights gained from electrochemical characterizations.

Biological and Pharmaceutical Applications of 3 Chloro 2,6 Difluorobenzyl Alcohol Derivatives

Role as Key Pharmaceutical Intermediates and Drug Precursors

Derivatives of halogenated benzyl (B1604629) alcohols are pivotal in the synthesis of complex pharmaceutical molecules. The specific substitution pattern of 3-chloro-2,6-difluorobenzyl alcohol provides a unique chemical handle for building diverse molecular architectures, leading to the development of important therapeutic agents.

While direct synthesis from this compound is not prominently documented in the provided research, the closely related 2,6-difluorobenzyl moiety is fundamental to the structure of the antiepileptic drug Rufinamide (B1680269). Rufinamide, a triazole derivative, is used for the treatment of seizures associated with Lennox-Gastaut syndrome. google.com The synthesis of Rufinamide relies on precursors derived from 2,6-difluorobenzyl alcohol or its corresponding halides. google.comresearchgate.netrsc.org

Several synthetic routes to Rufinamide have been developed, often starting with the conversion of the benzyl alcohol to a more reactive species. For instance, a continuous-flow process has been described where 2,6-difluorobenzyl alcohol is first converted to 2,6-difluorobenzyl chloride. researchgate.netrsc.org This chloride is then transformed into the corresponding azide (B81097), a key intermediate for the subsequent cycloaddition reaction to form the triazole ring of Rufinamide. rsc.org

Alternative processes involve reacting 2,6-difluorobenzyl halide (chloride or bromide) with an azide source, such as sodium azide, to produce 2-(azidomethyl)-1,3-difluorobenzene. google.comgoogle.com This azide intermediate is then reacted with various partners to construct the triazole ring. One common method involves a reaction with methyl propiolate, which, after amidation, yields Rufinamide. google.comgoogle.com Another approach utilizes the reaction of the azide with propiolic acid, followed by esterification and amidation. wipo.int

The following table summarizes a typical synthetic pathway to Rufinamide, highlighting the role of the 2,6-difluorobenzyl precursor.

| Step | Reactants | Product | Purpose |

| 1 | 2,6-difluorobenzyl alcohol, HCl (gas) | 2,6-difluorobenzyl chloride | Activation of the alcohol for subsequent reaction. researchgate.netrsc.org |

| 2 | 2,6-difluorobenzyl halide, Sodium azide | 2-(azidomethyl)-1,3-difluorobenzene | Formation of the key azide intermediate. google.comgoogle.com |

| 3 | 2-(azidomethyl)-1,3-difluorobenzene, Methyl propiolate | 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | Construction of the triazole ring via cycloaddition. google.comgoogle.com |

| 4 | 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate, Ammonia | Rufinamide | Final conversion to the active pharmaceutical ingredient. google.comwipo.int |

The development of novel pyrrole[1,2-a]pyrazine derivatives has also been explored for anticonvulsant activity, with some compounds showing promising results in preclinical models. nih.gov This highlights the ongoing research into new chemical entities for epilepsy treatment, a field where derivatives of halogenated benzyl alcohols could potentially play a role.

Stearoyl-CoA desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, and its inhibition is a promising strategy for treating metabolic diseases like obesity, type 2 diabetes, and dyslipidemia. nih.govnih.gov Research in this area has led to the discovery of various small molecule inhibitors, including those based on a triazolone scaffold. nih.gov

While the direct use of this compound derivatives as SCD1 inhibitors is not explicitly detailed in the provided search results, the structure-activity relationship studies of related compounds are informative. For instance, the development of pyrazolyltriazolone derivatives has identified potent SCD1 inhibitors. nih.gov These studies emphasize the importance of specific substitutions on the aromatic rings to achieve high potency and desirable pharmacokinetic properties. The halogen substitution pattern of this compound could offer a unique combination of lipophilicity and electronic properties that may be beneficial in the design of novel SCD1 inhibitors.

The research into SCD1 inhibitors has shown that modifying substituents on the core structures can significantly impact their efficacy and safety profiles. nih.govnih.gov This suggests that derivatives of this compound could be valuable candidates for future synthesis and evaluation as SCD1 inhibitors.

Exploration of Antimicrobial Activities of Derivatives

The search for new antimicrobial agents is a global health priority. Derivatives of various heterocyclic systems, which can be synthesized from precursors like this compound, have been investigated for their potential to combat pathogenic microbes.

Benzoxazole (B165842) derivatives have been noted for their wide spectrum of biological activities, including antibacterial effects. nih.gov A study on a specific benzoxazole derivative, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] benzoxazole, which contains a chlorobenzyl moiety, demonstrated its potential as an antimicrobial agent. nih.gov The presence of the chloro-benzyl group is a key feature of its molecular structure. nih.gov While this compound is not a direct derivative of this compound, it illustrates the utility of chlorobenzyl groups in the development of antibacterial compounds.

The same benzoxazole derivative mentioned above was also evaluated for its antifungal activity against Candida albicans and its drug-resistant isolates. nih.gov This indicates that derivatives containing a chlorobenzyl functional group can exhibit broad-spectrum antimicrobial properties, including activity against fungal pathogens.

The antiviral potential of derivatives from related halogenated structures has been an area of active research. While specific studies on MERS-CoV inhibitors derived from this compound were not identified in the provided search results, research on other viruses offers valuable insights.

For instance, a study on dideoxynucleoside analogs investigated their antiviral activities against hepatitis B virus (HBV) and hepatitis C virus (HCV). nih.gov In this research, several 3'-chloro-dideoxynucleoside derivatives were synthesized and evaluated. nih.gov Notably, the compound 1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil showed inhibitory effects on both HBV and HCV without significant cytotoxicity. nih.gov

More recently, with the emergence of new viral threats, the focus has expanded to other viruses. A derivative of indole-3-carboxylic acid was found to exhibit a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov This demonstrates the potential for developing potent antiviral agents from diverse chemical scaffolds.

The following table summarizes the antiviral activity of some relevant halogenated derivatives.

| Compound Class | Virus | Key Findings |

| 3'-Chloro-dideoxynucleoside analog | HBV, HCV | Moderate inhibition of both viruses with low cytotoxicity. nih.gov |

| Indole-3-carboxylic acid derivative | SARS-CoV-2 | Complete inhibition of viral replication at a concentration of 52.0 μM. nih.gov |

While direct evidence for MERS-CoV inhibitors from this compound derivatives is lacking in the provided information, the demonstrated antiviral efficacy of related chlorinated compounds suggests that this chemical family holds promise for the development of novel antiviral therapeutics.

Enzyme Inhibition and Receptor Binding Studies of Functionalized Compounds

The structural motif of this compound has been incorporated into various molecular scaffolds to explore their potential as modulators of key biological targets. These investigations have led to the discovery of derivatives with significant inhibitory or antagonistic activities against enzymes and receptors involved in various physiological processes.

Phosphodiesterase (PDE) Inhibition by Purine (B94841) Derivatives

Derivatives of this compound, specifically those incorporating a purine structure, have been investigated for their ability to inhibit phosphodiesterases (PDEs). PDEs are a family of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signal transduction pathways. Inhibition of specific PDE isozymes is a therapeutic strategy for a range of conditions, including inflammatory diseases and cardiovascular disorders.

Research into 9-(2,6-difluorobenzyl)-9H-purine analogs has shown that these compounds can be potent inhibitors of PDE isozymes. For instance, the introduction of a 2,6-difluorobenzyl group at the N9 position of the purine ring, a feature derived from the structure of the anticonvulsant agent 534U87, has been a key modification in the development of these inhibitors.

Studies have revealed that 9-(2,6-difluorobenzyl)-9H-purine derivatives bearing a chlorine atom on the purine base are effective inhibitors of both PDE2 and PDE4. Specifically, 2-amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine and its regioisomer, 2-chloro-9-(2,6-difluorobenzyl)adenine, have demonstrated significant inhibitory activity against these two PDE isozymes. The substitution at both the 2- and 6-positions of the purine ring appears to be crucial for this dual inhibitory action.

The inhibitory activities of these compounds are quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data below summarizes the inhibitory potency of selected 9-(2,6-difluorobenzyl)-9H-purine derivatives against different PDE isozymes.

Table 1: PDE Inhibition by 9-(2,6-difluorobenzyl)-9H-purine Derivatives

| Compound | PDE2 (IC50, µM) | PDE4 (IC50, µM) |

| 2-Amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine | 5.9 | 1.4 |

| 2-Chloro-9-(2,6-difluorobenzyl)adenine | 0.72 | 1.7 |

Data sourced from studies on the biological activity of 9-(2,6-difluorobenzyl)-9H-purines.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. Inhibitors of DHFR can disrupt cellular proliferation in both prokaryotic and eukaryotic cells. While various classes of compounds, such as pyrimidines, pteridines, and quinazolines, are known to inhibit DHFR, a direct link between derivatives of this compound and DHFR inhibition has not been substantially documented in available research.

Gonadotropin-Releasing Hormone Receptor Antagonism

Derivatives of this compound have been instrumental in the development of potent and orally active antagonists for the human gonadotropin-releasing hormone (GnRH) receptor. GnRH receptor antagonists are pivotal in the treatment of hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer by suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

One significant class of these antagonists is based on a thieno[2,3-d]pyrimidine-2,4-dione scaffold. Through chemical modifications, researchers have optimized these compounds to enhance their in vivo GnRH antagonistic activity. A key discovery in this area is a derivative that incorporates a 1-(2,6-difluorobenzyl) moiety, which has shown high potency. mdpi.com

Another class of GnRH receptor antagonists developed from the this compound structure are uracil (B121893) derivatives. These compounds, featuring a 1-(2,6-difluorobenzyl) group, have demonstrated good oral bioavailability in preclinical studies, making them promising candidates for further development. epa.gov The design of these molecules often involves the addition of side chains derived from various amino alcohols at the N-3 position of the uracil ring to improve their metabolic stability. epa.gov

Table 2: GnRH Receptor Antagonist Derivatives

| Compound Class | Key Structural Feature | Therapeutic Application |

| Thieno[2,3-d]pyrimidine-2,4-dione derivatives | 1-(2,6-difluorobenzyl) group at the 1-position | Orally active GnRH receptor antagonism mdpi.com |

| Uracil derivatives | 1-(2,6-difluorobenzyl) group and N-3 side chains | Orally bioavailable GnRH receptor antagonism epa.gov |

Broader Therapeutic Potentials and Biological Research Applications

The functionalization of the this compound core structure has opened avenues for broader therapeutic applications beyond specific enzyme or receptor targeting. The unique electronic properties conferred by the chlorine and fluorine substituents on the benzyl ring make it a valuable pharmacophore in drug discovery.

One area of potential is in the development of anti-inflammatory agents . As discussed, derivatives of this compound have shown potent inhibitory effects on PDE4, an enzyme implicated in inflammatory pathways. The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory mediators.

Furthermore, the 2,6-difluorobenzyl group, a key component of the title compound, is found in the anticonvulsant agent 534U87 . This suggests that derivatives of this compound could be explored for their potential in treating neurological disorders such as epilepsy. The mechanism of action for such compounds may involve the modulation of ion channels or neurotransmitter systems in the central nervous system.

The versatility of the 3-chloro-2,6-difluorobenzyl moiety allows for its incorporation into a wide range of heterocyclic systems, enabling the synthesis of diverse chemical libraries for biological screening. This facilitates the exploration of new therapeutic targets and the development of novel drug candidates for various diseases. The continued investigation of these derivatives is likely to uncover further biological activities and therapeutic applications.

Computational Chemistry and Theoretical Investigations in Chemical Research

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Chloro-2,6-difluorobenzyl alcohol, DFT studies are instrumental in predicting its molecular properties and elucidating potential reaction mechanisms.

Theoretical calculations on halogenated benzyl (B1604629) alcohols have demonstrated that the nature and position of halogen substituents significantly influence the molecule's electronic properties and intermolecular interactions. nih.gov In the case of this compound, the presence of two fluorine atoms at the ortho positions and a chlorine atom at the meta position creates a unique electronic environment. DFT calculations can be employed to determine key electronic descriptors.

A hypothetical DFT study on this compound would likely involve geometry optimization to find the most stable three-dimensional structure. Subsequent frequency calculations would confirm that the optimized structure is a true minimum on the potential energy surface and would also allow for the prediction of its vibrational spectra (IR and Raman).

Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of DFT studies. The energies of the HOMO and LUMO and their energy gap (ΔE) are vital for predicting the chemical reactivity and kinetic stability of a molecule. For halogen-substituted compounds, it has been observed that halogen atoms can significantly stabilize the LUMO level, which can enhance reactivity towards nucleophiles. nih.gov The HOMO-LUMO gap is a key parameter in determining molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov

DFT can also be used to model reaction pathways, such as the oxidation of the benzyl alcohol to the corresponding aldehyde. By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be proposed, and activation barriers can be quantified. Studies on other substituted benzyl alcohols have utilized DFT to understand their reactivity in processes like hydrogen atom transfer. acs.org

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H5ClF2O | CookeChem cookechem.com |

| Molecular Weight | 178.56 g/mol | CookeChem cookechem.com |

| CAS Number | 252004-35-6 | CookeChem cookechem.com |

This table contains general properties and does not include DFT-calculated values as no specific studies were found.

Molecular Docking and Dynamics Simulations for Understanding Biological Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are indispensable computational tools. These methods predict how a small molecule, or ligand, binds to a macromolecular target, such as a protein or nucleic acid.

Molecular docking simulations would begin by placing the this compound molecule into the binding site of a target protein. The simulation then explores various binding poses and orientations, scoring them based on factors like intermolecular forces, which include hydrogen bonds, hydrophobic interactions, and halogen bonds. Research on other halogenated compounds has shown that halogen atoms can participate in halogen bonding, a noncovalent interaction that can significantly enhance binding affinity and specificity. nih.gov The chlorine and fluorine atoms of this compound could potentially form such bonds with electron-rich residues in a protein's active site.

Following docking, molecular dynamics simulations can be performed on the most promising protein-ligand complexes. MD simulations provide a dynamic view of the complex over time, typically on the nanosecond to microsecond scale. This allows for the assessment of the stability of the binding pose and the characterization of the flexibility of both the ligand and the protein. Studies have shown that MD simulations are crucial for confirming the stability of complexes predicted by docking. nih.gov

For instance, if this compound were to be investigated as an inhibitor of a specific enzyme, docking would predict its binding mode, and MD simulations would validate the stability of this interaction, providing insights into the key residues involved in maintaining the bound state.

Table 2: Hypothetical Interaction Data from a Molecular Docking Study

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Example Kinase 1 | -8.5 | Leu83, Val37, Ala52, Phe164 |

| Example Protease 2 | -7.9 | His41, Met49, Cys145, Met165 |

This table is for illustrative purposes only, as no specific molecular docking studies for this compound have been published.

Computational Prediction of Reactivity, Selectivity, and Conformation

Computational chemistry offers a suite of tools to predict the reactivity, selectivity, and conformational preferences of molecules like this compound.

The reactivity of the benzyl alcohol can be predicted using various descriptors derived from DFT calculations. The distribution of electrostatic potential on the molecular surface can indicate sites susceptible to electrophilic or nucleophilic attack. For electrophilic aromatic substitution reactions, the regioselectivity is largely determined by the nucleophilicity of the carbon atoms in the aromatic ring, which is influenced by the attached substituents. nih.gov The electron-withdrawing nature of the fluorine and chlorine atoms in this compound would deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule. The rotation around the C-C bond connecting the phenyl ring and the hydroxymethyl group is a key conformational feature. Studies on ortho-halogenated benzyl alcohols have shown that intramolecular hydrogen bonds between the hydroxyl group and the ortho-halogen can influence the conformational preferences. rsc.org For this compound, an intramolecular OH···F hydrogen bond is likely to be a significant factor in determining the most stable conformer. Computational methods can map the potential energy surface as a function of the relevant dihedral angles to identify low-energy conformations and the barriers between them. The conformational preferences of fluorinated alkanes have been shown to be significantly influenced by the polarity of the medium, a factor that can also be investigated computationally. nih.gov

Future Directions and Emerging Research Avenues for 3 Chloro 2,6 Difluorobenzyl Alcohol

Development of Novel Green Chemistry Approaches for its Synthesis and Derivatization

The chemical industry's shift towards sustainability has put a spotlight on developing greener synthetic methods. For 3-Chloro-2,6-difluorobenzyl alcohol and its derivatives, future research is focused on minimizing environmental impact by adhering to the principles of green chemistry. mun.ca

Key green approaches being explored include:

Catalytic Processes: Moving away from stoichiometric reagents to catalytic systems is a primary goal. This includes the use of transition-metal catalysts for C-H functionalization, which allows for the direct modification of the aromatic ring or benzyl (B1604629) group without pre-functionalization steps. researchgate.net Nickel catalysts, being more abundant and less expensive than precious metals, are showing particular promise in this area. researchgate.net

Greener Solvents and Reaction Conditions: Research is investigating the replacement of hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. mdpi.com Water, with its high heat capacity and non-toxic nature, is an ideal solvent for many reactions. mdpi.com Additionally, solvent-free reaction conditions are being explored, which can lead to higher efficiency and reduced waste. mun.ca

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing. For instance, the synthesis of 2,6-difluorobenzyl azide (B81097) from 2,6-difluorobenzyl alcohol has been achieved using a continuous flow setup. lookchem.com This method allows for better control over reaction parameters, improved safety (especially when handling potentially explosive intermediates like azides), and easier scalability. lookchem.com A greener route involves using hydrogen chloride gas for the initial chlorination, which produces water as the sole by-product. lookchem.com

Photocatalysis: Harnessing light to drive chemical reactions is a rapidly growing field in green chemistry. dst.gov.inrsc.org Photocatalytic methods can enable transformations under mild conditions, often using visible light. For benzyl alcohol derivatives, photocatalysis could be employed for C-H fluorination or other functionalizations, providing a sustainable alternative to traditional methods that require harsh reagents. beilstein-journals.org

| Green Chemistry Approach | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Catalytic C-H Functionalization | Reduces pre-functionalization steps, increases atom economy. | Direct derivatization of the aromatic ring. | researchgate.net |

| Use of Greener Solvents (e.g., Water) | Non-toxic, non-flammable, readily available, and inexpensive. | Safer synthesis and derivatization reactions. | mdpi.com |

| Continuous Flow Chemistry | Enhanced safety, better process control, and scalability. | Safer production of derivatives like azides. | lookchem.com |

| Photocatalysis | Uses light as a clean energy source, enables reactions under mild conditions. | Sustainable C-H fluorination and other functionalizations. | dst.gov.inbeilstein-journals.org |

Discovery of Undiscovered Biological Activities for Novel Derivatives

The unique substitution pattern of this compound makes its derivatives prime candidates for screening for novel biological activities. The presence of fluorine atoms can significantly enhance properties like metabolic stability, binding affinity, and bioavailability. nih.gov

Future research will likely focus on synthesizing and evaluating derivatives for a range of therapeutic applications:

Antimicrobial Agents: Benzyl alcohol derivatives have shown marked antimicrobial effects against both Gram-positive and Gram-negative bacteria. google.com By incorporating the 3-chloro-2,6-difluoro substitution pattern into different molecular scaffolds, researchers can explore new antimicrobial agents that may overcome existing resistance mechanisms.

Enzyme Inhibitors: The structural motifs present in this compound are found in molecules that target specific enzymes. For example, derivatives of coumarin (B35378) have been investigated as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. sciencescholar.us Derivatives of this compound could be designed as inhibitors for various enzymes implicated in diseases like cancer, inflammation, and metabolic disorders.

Agrochemicals: Organofluorine compounds are prevalent in modern agrochemicals. wikipedia.org The specific halogenation pattern of this compound could be leveraged to develop new herbicides, fungicides, or insecticides with improved potency and selectivity.

Antimalarial Drugs: Fluorinated heterocyclic compounds have shown promise as pharmacophores for developing potent antimalarial drugs. nih.gov Docking studies have shown that fluorinated sulfonamides can have strong binding affinities to key enzymes in the Plasmodium parasite. nih.gov This suggests a potential avenue for derivatives of this compound.

| Potential Biological Activity | Rationale | Example of Related Research | Reference |

|---|---|---|---|

| Antimicrobial | Benzyl alcohol derivatives are known microbicidal agents. | Use of benzyl alcohol derivatives for disinfection and preservation. | google.com |

| DPP-IV Inhibition | Related structures (coumarins) show inhibitory activity. | Design of coumarin-sulfonamide hybrids as DPP-IV inhibitors. | sciencescholar.us |

| Antimalarial | Fluorinated compounds can exhibit strong binding to parasitic enzymes. | Fluorinated pyrazole (B372694) sulfonamides as potential dihydrofolate reductase inhibitors. | nih.gov |

| Agrochemicals | Organofluorine compounds are widely used in crop protection. | General application of organofluorine compounds in agrochemicals. | wikipedia.org |

Exploration in Advanced Materials Science and Functional Polymers

Organofluorine compounds are integral to modern materials science due to their unique properties, such as thermal stability, chemical resistance, and low surface energy. wikipedia.orgresearchgate.netnih.gov this compound serves as a promising monomer for the creation of novel functional polymers and advanced materials.

Emerging research avenues include:

Fluoropolymers: By polymerizing derivatives of this compound, new fluoropolymers can be synthesized. These materials could exhibit desirable properties like high thermal stability and low coefficients of friction, making them suitable for specialty lubricants or coatings in demanding applications. wikipedia.org

Organic Electronics: Fluorinated π-conjugated polymers have found applications in photovoltaic devices and organic solar cells. researchgate.net The electron-withdrawing nature of the fluorine and chlorine atoms in this compound can be used to tune the electronic properties of polymers, potentially leading to more efficient organic electronic materials.

Liquid Crystal Displays: Organofluorine compounds are key components in liquid crystal displays (LCDs). wikipedia.org The specific polarity and molecular shape imparted by the chloro-difluoro substitution pattern could be exploited in the design of new liquid crystal molecules with improved performance characteristics.

Biomaterials: Fluorinated polymers are often biocompatible and are used in various medical applications. researchgate.net Polymers derived from this compound could be explored for use in drug delivery systems or as coatings for medical implants.

Integration with Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and development of new molecules. nih.govnih.gov These computational tools can be applied to the study of this compound and its derivatives in several ways.

De Novo Design: AI models, particularly deep learning architectures like recurrent neural networks (RNNs), can be trained on large chemical databases to generate novel molecular structures. nih.gov These models can be tailored to design derivatives of this compound that are optimized for specific properties, such as high binding affinity to a biological target or desirable characteristics for materials science applications. nih.govyoutube.com

Property Prediction: Machine learning algorithms can predict the physicochemical and biological properties of virtual compounds before they are synthesized. mdpi.com This allows researchers to screen large virtual libraries of derivatives and prioritize the most promising candidates for synthesis, saving significant time and resources. Active learning approaches are particularly useful when working with the smaller datasets typically available in medicinal chemistry. nih.gov

Synthesis Planning: Retrosynthesis prediction tools powered by AI can help chemists devise efficient synthetic routes to novel derivatives. nih.gov These tools can analyze the target molecule and suggest a step-by-step pathway for its creation, potentially uncovering more efficient or greener synthetic strategies.

Scaffold Hopping: AI can be used to identify new molecular scaffolds that retain the key pharmacophoric features of known active compounds but have different core structures. nih.gov This can lead to the discovery of novel classes of compounds with improved properties or intellectual property positions.

| AI/ML Application | Description | Impact on Research | Reference |

|---|---|---|---|

| De Novo Compound Design | Generates novel molecular structures with desired properties using deep learning models. | Accelerates the design of new drug candidates and materials. | nih.govyoutube.com |

| Bioactivity Prediction | Uses machine learning to predict the biological activity of virtual compounds. | Prioritizes promising candidates for synthesis and testing. | mdpi.com |

| Retrosynthesis Prediction | Suggests efficient synthetic routes for target molecules. | Optimizes chemical synthesis and can identify greener pathways. | nih.gov |

| Active Learning | An ML approach that is effective even with small datasets for property prediction. | Complements deep learning in typical medicinal chemistry scenarios. | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 3-chloro-2,6-difluorobenzyl alcohol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and reduction steps. For example, starting from 3-chloro-2,6-difluorobenzaldehyde, a controlled reduction using NaBH₄ or LiAlH₄ in anhydrous THF at 0–5°C can yield the alcohol. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize side products like over-reduced species. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR : Analyze , , and spectra to confirm substitution patterns and hydroxyl group presence.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98% by area normalization).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 194.5) and fragmentation patterns .

Q. What are the key solubility and stability considerations for handling this compound in lab settings?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-dissolve in DMSO for aqueous reactions.

- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light, as fluorinated benzyl alcohols may undergo photodegradation .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., unexpected 19F^{19}F19F NMR shifts) for this compound derivatives?

- Methodological Answer : Contradictions may arise from:

- Steric effects : Fluorine atoms at 2- and 6-positions create steric hindrance, altering chemical shifts. Compare computed (DFT) vs. experimental NMR values.

- Impurity interference : Use preparative HPLC to isolate isomers or byproducts and re-analyze. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer : Leverage directing effects:

- Chloro vs. fluoro groups : The chloro group at position 3 is a stronger ortho/para director, while fluorines at 2/6 act as meta directors. Use Lewis acids (e.g., AlCl₃) to enhance chloro-directed substitutions.

- Protecting groups : Temporarily protect the hydroxyl group (e.g., silylation with TBDMSCl) to prevent undesired O-alkylation .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states for reactions (e.g., SNAr, oxidation) using software like Gaussian or ORCA. Focus on Fukui indices to identify nucleophilic/electrophilic sites.

- Docking Studies : If used in drug discovery, simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ assays .

Q. What experimental designs mitigate decomposition during high-temperature reactions of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.